3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one
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Overview
Description
The compound 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a combination of several functional groups, including a chromenone core, a piperazine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated precursor with piperazine.
Attachment of the benzodioxole moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares the benzodioxole and piperazine moieties but has a different core structure.
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone: Similar in structure but with a different functional group arrangement.
Uniqueness
3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one: is unique due to its combination of a chromenone core with a benzodioxole and piperazine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .
Properties
Molecular Formula |
C26H28N2O7 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C26H28N2O7/c1-16-18-11-22(31-2)23(32-3)13-21(18)35-26(30)19(16)12-25(29)28-8-6-27(7-9-28)14-17-4-5-20-24(10-17)34-15-33-20/h4-5,10-11,13H,6-9,12,14-15H2,1-3H3 |
InChI Key |
PEUKNTRCGNKUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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